N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a benzyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to target certain enzymes or receptors, which play crucial roles in various biological processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have a variety of biochemical and physiological effects.
Preparation Methods
The synthesis of N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and functionalized with a trifluoromethyl group.
Introduction of the piperazine moiety: The piperazine ring is then introduced through nucleophilic substitution or other suitable reactions.
Benzylation: The final step involves the benzylation of the piperazine nitrogen to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Potential use in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications in neuroprotection and anti-inflammation.
Properties
IUPAC Name |
N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)14-10-15(23-12-22-14)24-6-8-25(9-7-24)16(26)21-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGJVCOLWYTTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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